molecular formula C45H68N12O13S2 B14111539 Ac-Cys(1)-Tyr-DL-Ile-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH2

Ac-Cys(1)-Tyr-DL-Ile-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH2

Cat. No.: B14111539
M. Wt: 1049.2 g/mol
InChI Key: RROMYFJBCBPTNU-KXVVGQKMSA-N
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Description

N-Acetyloxytocin: is a synthetic derivative of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. Oxytocin is produced in the hypothalamus and released by the posterior pituitary gland. N-Acetyloxytocin is modified to enhance its stability and efficacy for various applications in medicine and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyloxytocin involves the acetylation of oxytocin. This process typically includes the following steps:

    Oxytocin Synthesis: Oxytocin is synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Acetylation: The terminal amino group of oxytocin is acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-Acetyloxytocin follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyloxytocin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyloxytocin has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyloxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates a signaling cascade that involves the influx of calcium ions into cells. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors. The acetylation of oxytocin enhances its stability and prolongs its action .

Comparison with Similar Compounds

N-Acetyloxytocin is compared with other oxytocin analogs such as:

    Oxytocin: The natural form, less stable and shorter-acting.

    Carbetocin: A long-acting oxytocin analog used to prevent postpartum hemorrhage.

    Desmopressin: A synthetic analog of vasopressin, used for its antidiuretic properties.

N-Acetyloxytocin is unique due to its enhanced stability and prolonged action, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C45H68N12O13S2

Molecular Weight

1049.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37?/m0/s1

InChI Key

RROMYFJBCBPTNU-KXVVGQKMSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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